N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide: is an organic compound with the molecular formula C4H4ClN3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Scientific Research Applications
Chemistry: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown promising activities as antimicrobial, antifungal, and anticancer agents . They are also investigated for their potential as enzyme inhibitors and anti-inflammatory agents .
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of various plant pathogens . It is also explored for its potential use in materials science, particularly in the development of corrosion inhibitors and polymer additives .
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with it are H301-H311-H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The future directions for “N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide” could involve further evaluation of its biological activities. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, it might be interesting to explore its potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as acetazolamide, are known to inhibit carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid.
Mode of Action
If it acts similarly to Acetazolamide, it may bind to the active site of carbonic anhydrase, inhibiting the enzyme’s activity . This inhibition disrupts the conversion of carbon dioxide and water into bicarbonate and protons, affecting various physiological processes.
Biochemical Pathways
If it acts like acetazolamide, it could affect the carbonic anhydrase pathway, leading to a decrease in the production of bicarbonate ions and protons, which can impact processes like respiration and the transport of carbon dioxide in the blood .
Pharmacokinetics
Its molecular weight (17761) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
If it acts like Acetazolamide, it could lead to a decrease in the concentration of bicarbonate ions and protons in the body, affecting pH balance and various physiological processes .
Action Environment
It is known to be stable under normal temperatures and in an inert atmosphere
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include N-substituted thiadiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and thioethers.
Comparison with Similar Compounds
Acetazolamide: A diuretic and carbonic anhydrase inhibitor with a similar thiadiazole structure.
2-amino-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.
5-amino-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial and anticancer activities.
Uniqueness: N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetamide group enhances its reactivity and potential for further functionalization . This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUUONNLVFAZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209081 | |
Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60320-32-3 | |
Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60320-32-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-CHLORO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PM486708 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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